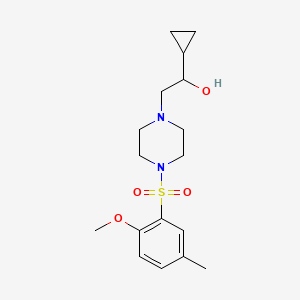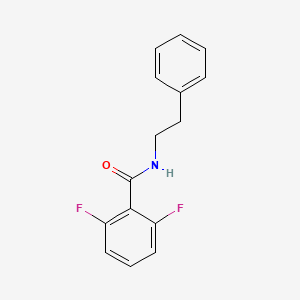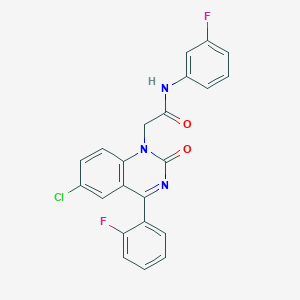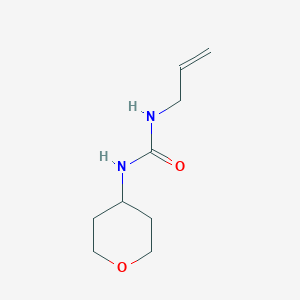![molecular formula C22H18N2O2 B2741252 1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione CAS No. 898418-96-7](/img/structure/B2741252.png)
1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione, also known as MNPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPD is a pyrazine derivative that exhibits interesting biological properties, making it a promising candidate for drug development and other scientific research.
Aplicaciones Científicas De Investigación
Green Synthesis Approaches
Several studies have developed green, efficient synthesis methods for derivatives of naphthalene-dione compounds. For instance, a study by Madasamy Kumar, R. Sribalan, and V. Padmini (2017) described a highly efficient, environmentally friendly one-pot synthesis approach for 2-hydroxy-3-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl) naphthalene-1,4-dione derivatives. This method utilizes Er(OTf)3 as a catalyst and is noted for its clean methodology, short reaction time, and good yield, indicating its potential for synthesizing related compounds with reduced environmental impact (Madasamy Kumar, R. Sribalan, & V. Padmini, 2017).
Chemosensors for Metal Ions
Research by Prajkta Gosavi-Mirkute et al. (2017) highlighted the synthesis and application of naphthoquinone-based chemosensors for detecting transition metal ions. These chemosensors exhibit remarkable selectivity towards Cu2+ ions, changing color upon complexation. This study underscores the potential of naphthalene-dione derivatives in environmental monitoring and analytical chemistry (Prajkta Gosavi-Mirkute et al., 2017).
Antibacterial and Antifungal Agents
A study by V. Tandon et al. (2010) explored the synthesis of nitrogen and sulfur-containing hetero-1,4-naphthoquinones and evaluated their antifungal and antibacterial activities. The study found that certain synthesized compounds exhibited potent antifungal activity, outperforming clinically prevalent drugs against specific fungal strains. This research suggests the potential of naphthalene-dione derivatives as leads for developing new antibacterial and antifungal therapies (V. Tandon et al., 2010).
Antiproliferative Activity
The reaction between lawsone and aminophenol derivatives was studied by Laxmi Kathawate et al. (2014), leading to the synthesis of compounds with observed antiproliferative activity against cancer cell lines. This suggests the utility of naphthalene-dione derivatives in the development of anticancer agents, highlighting the versatility of these compounds in medicinal chemistry (Laxmi Kathawate et al., 2014).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with the aryl hydrocarbon receptor (ahr) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds .
Mode of Action
For instance, AHR antagonists can prevent the activation of the AHR-CYP1A1 axis, which is involved in several chronic diseases .
Biochemical Pathways
The ahr-cyp1a1 axis, which could be a potential target of this compound, plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .
Pharmacokinetics
The molecular weight of the compound is 3804418 , which is within the optimal range for oral bioavailability.
Result of Action
The potential inhibition of the ahr-cyp1a1 axis could have implications in metabolic and inflammatory pathological processes .
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-7-2-3-9-18(16)15-23-13-14-24(22(26)21(23)25)20-12-6-10-17-8-4-5-11-19(17)20/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZSDMBUSCFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2741176.png)

![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2741179.png)


![1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2741186.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2741191.png)